

In-depth Technical Guide: Safety and-Toxicological Profile of Ethotoin-d5

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Compound of Interest

Compound Name: Ethotoin-d5

Cat. No.: B12390130

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This document provides a comprehensive overview of the available safety and toxicological data for **Ethotoin-d5**, a deuterated analog of the anticonvulsant drug Ethotoin. The information is compiled for use in research and development settings, emphasizing quantitative data, experimental context, and mechanistic insights.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data identified for Ethotoin and its deuterated form. Data for **Ethotoin-d5** is limited, and therefore, data for the parent compound, Ethotoin, is provided as a primary reference.

Table 1: Physical and Chemical Properties

Property	Value	Source Compound
Molecular Formula	C ₁₁ H ₇ D ₅ N ₂ O ₂	Ethotoin-d5[1][2]
Molecular Weight	209.26 g/mol	Ethotoin-d5[1][2]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	Ethotoin[3]
Molecular Weight	204.22 g/mol	Ethotoin
Melting Point	94 °C	Ethotoin
logP	1.05	Ethotoin
Solubility	5280 mg/L	Ethotoin

| Appearance | Solid, stout prisms from water | Ethotoin |

Table 2: Acute Toxicological Data

Parameter	Value	Species	Route of Exposure	Source Compound
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| LD₅₀ (Lethal Dose, 50%) | 1500 mg/kg | Rat | Oral | Ethotoin |

Section 2: Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of safety data. While specific study reports for **Ethotoin-d5** are not publicly available, the toxicological data for Ethotoin were likely generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Methodology: Acute Oral Toxicity (LD₅₀) Determination (Based on OECD Guideline 401, 420, 423, or 425)

The oral LD₅₀ value of 1500 mg/kg for Ethotoin in rats was likely determined using a method similar to the OECD guidelines for acute oral toxicity testing. These tests are designed to assess the adverse effects occurring after the oral administration of a single high dose of a substance.

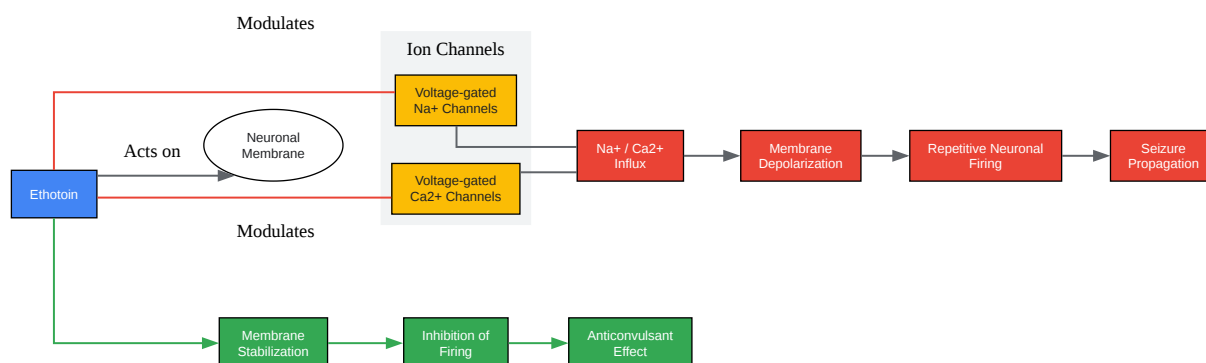
- **Principle:** A stepwise procedure where the substance is administered to groups of experimental animals at varying dose levels. The primary endpoint is mortality, which is used to calculate the statistically-derived single dose that can be expected to cause death in 50% of the animals.
- **Test Animals:** Typically, young, healthy adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions before the study.
- **Procedure:**
 - **Dosing:** The test substance (Ethotoin) is administered orally by gavage. A suitable vehicle may be used if the substance is not soluble in water.
 - **Dose Levels:** Several groups of animals (a minimum of 5 rodents per group was standard in older guidelines like TG 401) are given a single dose of the substance. The doses are selected to span the expected LD₅₀ value.
 - **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, etc.), and changes in body weight for a period, typically 14 days.
 - **Necropsy:** All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy to identify any pathological changes.
- **Data Analysis:** The LD₅₀ is calculated using a standard statistical method (e.g., Probit analysis). The report includes details on mortality, clinical signs, body weight changes, and necropsy findings.

Section 3: Mechanistic Insights and Workflows

Mechanism of Action

Ethotoin, the parent compound, is a hydantoin anticonvulsant. Its mechanism of action is thought to be similar to that of phenytoin. It stabilizes neuronal membranes and prevents the spread of seizure activity by modulating ion channels. Specifically, it is believed to influence sodium and calcium ion influx across neuronal membranes, which inhibits neuronal firing.

The diagram below illustrates the proposed signaling pathway for Ethotoin's anticonvulsant activity.

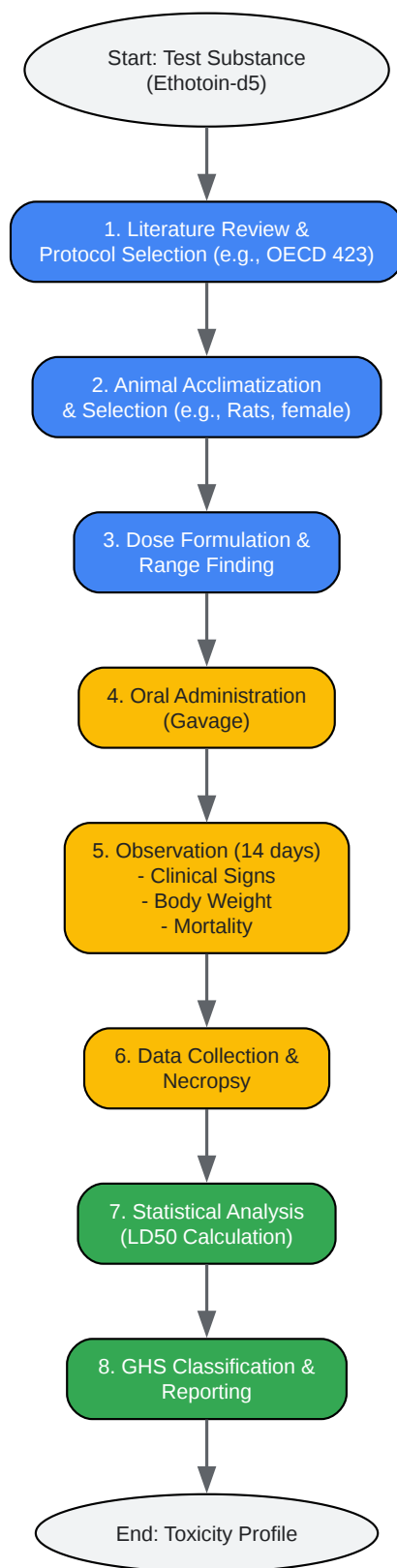


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Caption: Proposed mechanism of Ethotoin's anticonvulsant action.

Experimental Workflow: Acute Toxicity Assessment

The workflow for assessing the acute toxicity of a compound like **Ethotoin-d5** involves a series of steps, from initial planning to final data interpretation, as outlined by regulatory guidelines.



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Caption: Standard workflow for an acute oral toxicity study.

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